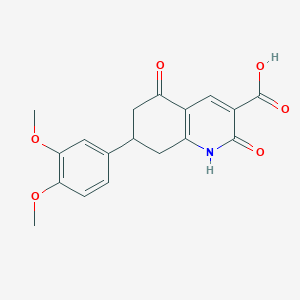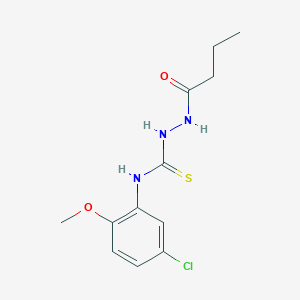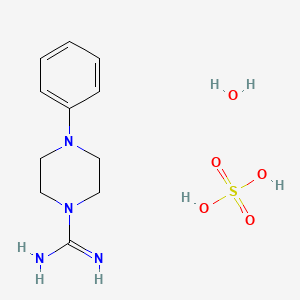![molecular formula C20H21N3O5 B4819086 methyl 2-[({[4-(4-morpholinylcarbonyl)phenyl]amino}carbonyl)amino]benzoate](/img/structure/B4819086.png)
methyl 2-[({[4-(4-morpholinylcarbonyl)phenyl]amino}carbonyl)amino]benzoate
Overview
Description
Methyl 2-[({[4-(4-morpholinylcarbonyl)phenyl]amino}carbonyl)amino]benzoate, also known as Mocetinostat, is a novel histone deacetylase (HDAC) inhibitor that has been extensively studied for its therapeutic potential. It is a small molecule that is capable of inhibiting class I and IV HDACs, which play a crucial role in the epigenetic regulation of gene expression.
Mechanism of Action
Methyl 2-[({[4-(4-morpholinylcarbonyl)phenyl]amino}carbonyl)amino]benzoate exerts its therapeutic effects by inhibiting HDACs, which are enzymes that remove acetyl groups from histone proteins. This leads to the condensation of chromatin and the repression of gene expression. By inhibiting HDACs, methyl 2-[({[4-(4-morpholinylcarbonyl)phenyl]amino}carbonyl)amino]benzoate allows for the acetylation of histones, leading to the relaxation of chromatin and the activation of gene expression. This results in the induction of cell cycle arrest, apoptosis, and the inhibition of tumor growth.
Biochemical and Physiological Effects
methyl 2-[({[4-(4-morpholinylcarbonyl)phenyl]amino}carbonyl)amino]benzoate has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In HIV, methyl 2-[({[4-(4-morpholinylcarbonyl)phenyl]amino}carbonyl)amino]benzoate has been shown to reactivate latent HIV, which is a major barrier to the cure of HIV. In inflammatory diseases, methyl 2-[({[4-(4-morpholinylcarbonyl)phenyl]amino}carbonyl)amino]benzoate has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the advantages of methyl 2-[({[4-(4-morpholinylcarbonyl)phenyl]amino}carbonyl)amino]benzoate is its ability to inhibit class I and IV HDACs, which play a crucial role in the epigenetic regulation of gene expression. This makes it a promising therapeutic agent for various diseases, including cancer, HIV, and inflammatory diseases. However, one of the limitations of methyl 2-[({[4-(4-morpholinylcarbonyl)phenyl]amino}carbonyl)amino]benzoate is its low solubility, which can make it difficult to administer in vivo. Additionally, methyl 2-[({[4-(4-morpholinylcarbonyl)phenyl]amino}carbonyl)amino]benzoate has been shown to have off-target effects, which can lead to unwanted side effects.
Future Directions
There are several future directions for the study of methyl 2-[({[4-(4-morpholinylcarbonyl)phenyl]amino}carbonyl)amino]benzoate. One direction is the development of more potent and selective HDAC inhibitors that can overcome the limitations of methyl 2-[({[4-(4-morpholinylcarbonyl)phenyl]amino}carbonyl)amino]benzoate. Another direction is the investigation of the combination of methyl 2-[({[4-(4-morpholinylcarbonyl)phenyl]amino}carbonyl)amino]benzoate with other therapeutic agents, such as chemotherapy and radiation therapy, to enhance its therapeutic effects. Additionally, the study of methyl 2-[({[4-(4-morpholinylcarbonyl)phenyl]amino}carbonyl)amino]benzoate in other diseases, such as neurodegenerative diseases, may provide new insights into its therapeutic potential.
Scientific Research Applications
Methyl 2-[({[4-(4-morpholinylcarbonyl)phenyl]amino}carbonyl)amino]benzoate has been extensively studied for its therapeutic potential in various diseases, including cancer, HIV, and inflammatory diseases. In cancer, methyl 2-[({[4-(4-morpholinylcarbonyl)phenyl]amino}carbonyl)amino]benzoate has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In HIV, methyl 2-[({[4-(4-morpholinylcarbonyl)phenyl]amino}carbonyl)amino]benzoate has been shown to reactivate latent HIV, which is a major barrier to the cure of HIV. In inflammatory diseases, methyl 2-[({[4-(4-morpholinylcarbonyl)phenyl]amino}carbonyl)amino]benzoate has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
methyl 2-[[4-(morpholine-4-carbonyl)phenyl]carbamoylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c1-27-19(25)16-4-2-3-5-17(16)22-20(26)21-15-8-6-14(7-9-15)18(24)23-10-12-28-13-11-23/h2-9H,10-13H2,1H3,(H2,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PINBTEPZDMIVPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(1,3-benzodioxol-5-yl)-N-[3-(diethylamino)propyl]acrylamide](/img/structure/B4819020.png)
![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)piperazine](/img/structure/B4819023.png)

![N~1~-(3-acetylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B4819037.png)
![4-({[(butylamino)carbonyl]amino}methyl)benzenesulfonamide](/img/structure/B4819050.png)
![4-bromo-N-{2-[(2-furylmethyl)thio]ethyl}benzenesulfonamide](/img/structure/B4819052.png)
![4-[4-(2,4-dichlorobenzyl)-1-piperazinyl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B4819058.png)
![4,4'-[oxybis(4,1-phenyleneimino)]bis(1,1,1-trifluoro-3-buten-2-one)](/img/structure/B4819060.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4819070.png)

![N-{3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-N'-(2-phenylethyl)thiourea](/img/structure/B4819075.png)
![1-[4-[(4-fluorophenyl)sulfonyl]-2-(4-methoxyphenyl)-1,3-oxazol-5-yl]piperidine](/img/structure/B4819079.png)

